molecular formula C19H12N2O6 B3013845 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 892756-53-5

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Cat. No. B3013845
M. Wt: 364.313
InChI Key: IMRAWEZUFIHJQZ-UHFFFAOYSA-N
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Description

The compound 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of a chromen-2-one (coumarin) core, which is a common feature in molecules with diverse biological activities, including anti-inflammatory and analgesic properties. The molecule also contains a 1,2,4-oxadiazole ring, which is another pharmacophore associated with various biological activities.

Synthesis Analysis

The synthesis of related compounds involves the condensation of substituted 1,3,4-oxadiazolyl-2-thione derivatives with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide . Another method includes the reaction of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones with halogenated hydrocarbons in DMF using K2CO3 as an acid-binding agent . These methods highlight the versatility of the synthetic routes that can be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectroscopic methods such as 1H NMR, 13C NMR, IR, and elemental analyses . These techniques provide detailed information about the molecular framework and the substitution pattern on the core structure, which is crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

The chemical reactivity of the chromen-2-one derivatives can lead to various transformations. For instance, the reaction of 3-amino-4H-chromeno[3,4-d]isoxazol-4-one with benzoyl chloride can yield coumarins that are rearranged into different products depending on the reaction conditions . This indicates that the compound may also undergo similar rearrangements or reactions under specific conditions, leading to a diverse range of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically inferred from their structural features and the results of physicochemical tests. The presence of different functional groups like the methoxy group and the oxadiazole ring can influence properties such as solubility, melting point, and reactivity. The anti-inflammatory and analgesic activities of similar compounds have been evaluated in vivo, suggesting that the compound may also possess these pharmacological properties . Additionally, the ulcerogenic potential of these compounds is reported to be less compared to standard NSAIDs, which is an important consideration for therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

A series of compounds incorporating the chromen-2-one moiety, similar to the compound of interest, have demonstrated significant antimicrobial activity. For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibited notable in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). Similarly, 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones synthesized via a solvent-free method showed broad-spectrum antibacterial activity (Velpula et al., 2015).

Synthesis Methodologies

Research has also focused on innovative synthesis methods for chromen-2-one derivatives. For example, an ultrasound-promoted synthesis of new thiazole derivatives bearing a coumarin nucleus was reported to be efficient and environmentally friendly, highlighting the potential for green chemistry applications in synthesizing related compounds (Gomha & Khalil, 2012).

Biological Evaluation

Compounds featuring the chromen-2-one core structure have been evaluated for various biological activities beyond antimicrobial effects. This includes investigations into their potential as antioxidant agents, where novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles were designed and synthesized for their antioxidant activities, demonstrating promising results (Rabie, Tantawy, & Badr, 2016).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

Future research could involve further studying the biological activity of this compound, potentially through in vitro or in vivo studies. Additionally, modifications could be made to the structure of the compound to enhance its activity or reduce any potential toxicity .

properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O6/c1-23-14-4-2-3-10-7-12(19(22)26-16(10)14)18-20-17(21-27-18)11-5-6-13-15(8-11)25-9-24-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRAWEZUFIHJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

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